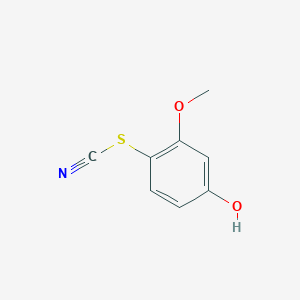
3-Methoxy-4-thiocyanatophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-thiocyanatophenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH₃) at the third position and a thiocyanato group (-SCN) at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-thiocyanatophenol typically involves the thiocyanation of 3-methoxyphenol. One common method is the electrophilic thiocyanation using thiocyanogen (SCN₂) or a thiocyanate salt (such as potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methoxy-4-thiocyanatophenol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The thiocyanato group can be reduced to a thiol group (-SH) under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxy-4-thiocyanatophenol is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in the study of thiocyanation reactions and their mechanisms .
Biology: It can be used in the design of inhibitors or activators for specific biological pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-thiocyanatophenol involves its interaction with specific molecular targets. The thiocyanato group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially modulating their activity. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
3-Methoxyphenol: Lacks the thiocyanato group, making it less reactive in certain chemical reactions.
4-Thiocyanatophenol: Lacks the methoxy group, which affects its solubility and reactivity.
3-Methoxy-4-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a thiocyanato group, leading to different chemical properties and applications.
Uniqueness: 3-Methoxy-4-thiocyanatophenol is unique due to the presence of both methoxy and thiocyanato groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NO2S/c1-11-7-4-6(10)2-3-8(7)12-5-9/h2-4,10H,1H3 |
Clave InChI |
FIZPVVAFGBDLRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
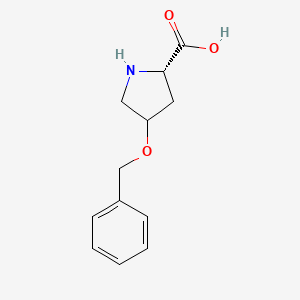
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

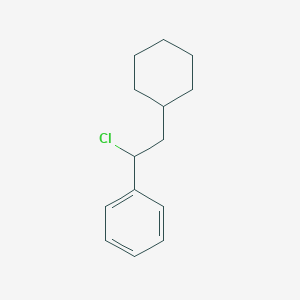
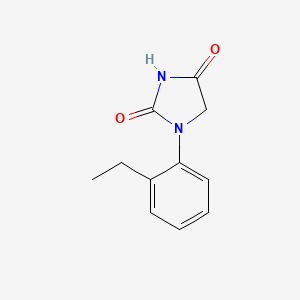

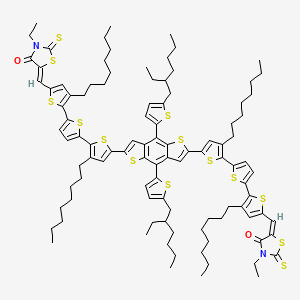
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
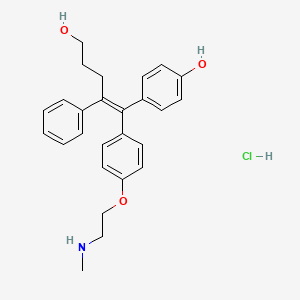
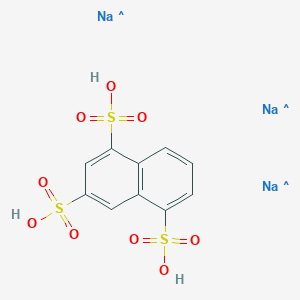
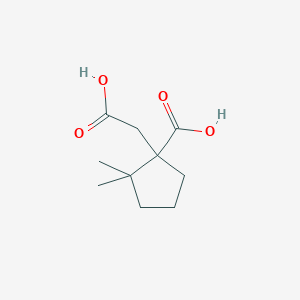
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
